Methyl 4-(3-Cycloheptylureido)Benzoate
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Overview
Description
Methyl 4-(3-Cycloheptylureido)Benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cycloheptylureido group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-Cycloheptylureido)Benzoate typically involves the reaction of 4-aminobenzoic acid with cycloheptyl isocyanate to form the intermediate 4-(3-Cycloheptylureido)Benzoic acid. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-Cycloheptylureido)Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or urea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Carboxylic acids and ketones
Reduction: Alcohols and amines
Substitution: Hydrolyzed products like 4-(3-Cycloheptylureido)Benzoic acid
Scientific Research Applications
Methyl 4-(3-Cycloheptylureido)Benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-(3-Cycloheptylureido)Benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Uniqueness
Methyl 4-(3-Cycloheptylureido)Benzoate is unique due to the presence of the cycloheptylureido group, which imparts distinct chemical and biological properties compared to other benzoates
Properties
IUPAC Name |
methyl 4-(cycloheptylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCESYWMJUVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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